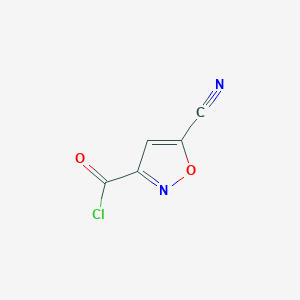

5-Cyano-1,2-oxazole-3-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 5-Cyano-1,2-oxazole-3-carbonyl chloride can be achieved through the Fischer oxazole synthesis, which is a chemical synthesis of an oxazole from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid . The cyanohydrin itself is derived from a separate aldehyde . The reactants of the oxazole synthesis itself, the cyanohydrin of an aldehyde and the other aldehyde itself, are usually present in equimolar amounts .Molecular Structure Analysis

The molecular formula of 5-Cyano-1,2-oxazole-3-carbonyl chloride is C5HClN2O2. The molecular weight is 156.53.Chemical Reactions Analysis

5-Cyano-1,2-oxazole-3-carbonyl chloride can react with aldehydes and ketones to form oxazoles, thiazoles, and imidazoles. It can also react with alcohols to form ethers and with amines to form amides.Physical And Chemical Properties Analysis

5-Cyano-1,2-oxazole-3-carbonyl chloride is a colorless, volatile liquid. It is soluble in most organic solvents, such as alcohols, ethers, and aromatic hydrocarbons.科学的研究の応用

- Oxazoles , including 5-cyano-1,2-oxazole-3-carbonyl chloride, are essential building blocks in pharmaceutical chemistry. Researchers explore their potential as precursors for biologically active compounds .

- Oxazole derivatives exhibit diverse pharmacological properties, such as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . Investigating the reactivity of 5-cyano-1,2-oxazole-3-carbonyl chloride can lead to novel drug candidates.

- Scientists focus on developing efficient and eco-friendly catalytic systems for preparing thiazole derivatives. Magnetic nanocatalysts, including those based on magnetic nanoparticles, have gained attention .

- The simple separation of magnetic nanocatalysts using an external magnet enhances their practicality in organic synthesis . Researchers explore the use of 5-cyano-1,2-oxazole-3-carbonyl chloride in these systems.

Medicinal Chemistry and Drug Discovery

Synthetic Chemistry and Organic Synthesis

Functionalization of Oxazoles

作用機序

The Fischer oxazole synthesis is a type of dehydration reaction which can occur under mild conditions in a rearrangement of the groups that would not seem possible . The reaction occurs by dissolving the reactants in dry ether and passing through the solution dry, gaseous hydrogen chloride . The product, which is the 2,5-disubstituted oxazole, precipitates as the hydrochloride and can be converted to the free base by the addition of water or by boiling with alcohol .

Safety and Hazards

将来の方向性

One potential direction is the development of new synthetic methods for the synthesis of heterocyclic compounds. Another potential direction is the development of new catalysts for the synthesis of polymers and organometallic compounds.

Relevant Papers A comprehensive review on biological activities of oxazole derivatives has been published . This review covers the therapeutic potentials of oxazole scaffolds which are valuable for medical applications . Another paper discusses advancements in the synthesis of oxazolines .

特性

IUPAC Name |

5-cyano-1,2-oxazole-3-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HClN2O2/c6-5(9)4-1-3(2-7)10-8-4/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVROJUBSUXZEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(=O)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-acetyl-1,2-oxazol-5-yl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-2-sulfonohydrazide](/img/structure/B2417804.png)

![(5-chloro-2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2417805.png)

![2-[(4-Bromophenyl)sulfanyl]nicotinaldehyde](/img/structure/B2417812.png)

![(2S,4S)-5-Ethoxy-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2417820.png)